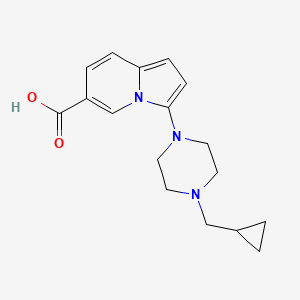![molecular formula C15H20N2O B8110816 1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B8110816.png)
1-Isobutylspiro[indoline-3,3'-pyrrolidin]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indoline and pyrrolidin rings in this compound contribute to its stability and reactivity, making it a significant subject of study in organic chemistry and medicinal research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the use of indoline derivatives and pyrrolidinones under specific catalytic conditions. The reaction often requires a strong acid or base to facilitate the formation of the spiro linkage .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance yield and purity. Catalysts such as palladium or platinum may be employed to ensure efficient reaction rates and selectivity .
化学反応の分析
Types of Reactions: 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions involving reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Spiro[indoline-3,3’-pyrrolizines]: These compounds share a similar spiro structure but differ in the substituents attached to the rings.
Spirocyclic oxindoles: Known for their biological activities and used in medicinal chemistry.
Uniqueness: 1-Isobutylspiro[indoline-3,3’-pyrrolidin]-2-one stands out due to its specific isobutyl group, which imparts unique steric and electronic properties. This makes it particularly useful in designing molecules with specific biological activities.
特性
IUPAC Name |
1-(2-methylpropyl)spiro[indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11(2)9-17-13-6-4-3-5-12(13)15(14(17)18)7-8-16-10-15/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYFYPYYTNINAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C3(C1=O)CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS,8aR)-N,N-dimethyl-2-(pyrimidin-2-yl)decahydropyrrolo[3,4-c]azepine-8a-carboxamide](/img/structure/B8110747.png)
![4-Cyclopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8110753.png)

![2,8-Diazaspiro[4.5]decan-2-yl(phenyl)methanone](/img/structure/B8110762.png)
![2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8110768.png)
![3-((2-Methylthiazol-4-Yl)Methoxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B8110778.png)
![2-(2-Methoxyethyl)-2,7-Diazaspiro[4.5]Decan-1-One](/img/structure/B8110780.png)
![7-(Methoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine](/img/structure/B8110787.png)
![1,1-Dimethyl-3-(6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-3-yl)urea](/img/structure/B8110793.png)
![4-(1-Methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8110796.png)
![1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane](/img/structure/B8110801.png)
![6-(Furan-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8110824.png)
![4-(Pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8110825.png)
![3-((1H-Imidazol-1-yl)methyl)-1,7-dioxa-10-azaspiro[4.6]undecane](/img/structure/B8110843.png)
